molecular formula C26H22F3N3O3 B11458838 N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide

N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide

Cat. No.: B11458838
M. Wt: 481.5 g/mol
InChI Key: ZKIAIAGHJBHRQY-UHFFFAOYSA-N
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Description

N-{1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethyl group, and an imidazole ring

Preparation Methods

The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-4-METHYLBENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the imidazole ring.

    Final coupling: The final step involves coupling the imidazole derivative with 4-methylbenzamide under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-{1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

N-{1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-4-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group and the imidazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

N-{1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-4-METHYLBENZAMIDE can be compared with similar compounds such as:

    2-Methoxy-5-((phenylamino)methyl)phenol: This compound shares the methoxyphenyl group but lacks the trifluoromethyl and imidazole features.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains the methoxyphenyl group but differs in the rest of its structure.

    1-(4-Methoxyphenyl)-N-methylethanamine hydrochloride: This compound has a similar methoxyphenyl group but a different overall structure.

The uniqueness of N-{1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-4-METHYLBENZAMIDE lies in its combination of the trifluoromethyl group, imidazole ring, and methoxyphenyl group, which together contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H22F3N3O3

Molecular Weight

481.5 g/mol

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-4-methylbenzamide

InChI

InChI=1S/C26H22F3N3O3/c1-17-8-12-20(13-9-17)23(33)31-25(26(27,28)29)24(34)32(16-18-10-14-21(35-2)15-11-18)22(30-25)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,31,33)

InChI Key

ZKIAIAGHJBHRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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